Cas no 97067-19-1 (1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)-)

1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)- is a fluorinated biphenyl derivative characterized by the presence of a methyl group at the 4' position and a trifluoromethyl group at the 3 position of the biphenyl scaffold. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties imparted by the trifluoromethyl group, which enhances lipophilicity and metabolic stability. Its rigid biphenyl core and fluorine substitution make it a valuable intermediate in pharmaceuticals, agrochemicals, and liquid crystal applications. The compound exhibits high chemical stability and is often utilized in cross-coupling reactions and as a building block for advanced functional materials.
1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)- structure
97067-19-1 structure
Product name:1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)-
CAS No:97067-19-1
MF:C14H11F3
MW:236.232354402542
MDL:MFCD06201363
CID:1988177
PubChem ID:2760120

1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)-
    • 4'-methyl-3-(trifluoromethyl)biphenyl
    • 97067-19-1
    • RBUUCBSLEQXGGU-UHFFFAOYSA-N
    • YIZGIRUSWOYMQX-UHFFFAOYSA-N
    • 1-methyl-4-[3-(trifluoromethyl)phenyl]benzene
    • CFTGRWGFWIKPCW-UHFFFAOYSA-N
    • SCHEMBL1044345
    • 4-Methyl-3'-trifluoromethylbiphenyl
    • 4-methyl-3'-(trifluoromethyl)biphenyl
    • AKOS004114935
    • MDL: MFCD06201363
    • Inchi: InChI=1S/C14H11F3/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15,16)17/h2-9H,1H3
    • InChI Key: YIZGIRUSWOYMQX-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 236.081
  • Monoisotopic Mass: 236.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 0Ų

1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)- Security Information

1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB167271-5 g
4-Methyl-3'-trifluoromethylbiphenyl, 96%; .
97067-19-1 96%
5g
€1373.40 2023-05-08
abcr
AB167271-1g
4-Methyl-3'-trifluoromethylbiphenyl, 96%; .
97067-19-1 96%
1g
€1555.10 2025-03-19
abcr
AB167271-1 g
4-Methyl-3'-trifluoromethylbiphenyl, 96%; .
97067-19-1 96%
1g
€545.20 2023-05-08
Fluorochem
022537-5g
4-Methyl-3'-trifluoromethylbiphenyl
97067-19-1 96%
5g
£981.00 2022-03-01
abcr
AB167271-5g
4-Methyl-3'-trifluoromethylbiphenyl, 96%; .
97067-19-1 96%
5g
€1373.40 2023-09-16
Fluorochem
022537-1g
4-Methyl-3'-trifluoromethylbiphenyl
97067-19-1 96%
1g
£370.00 2022-03-01

1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)- Related Literature

Additional information on 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)-

Introduction to 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl) and Its Significance in Modern Chemical Research

The compound with the CAS number 97067-19-1, identified as 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl), represents a fascinating molecule that has garnered considerable attention in the realm of chemical biology and pharmaceutical development. This biphenoxy derivative, characterized by its unique structural motifs, exhibits a blend of properties that make it a valuable candidate for various applications in synthetic chemistry and drug discovery.

The molecular structure of 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl) consists of two benzene rings connected by an oxygen atom at the para position of one ring, with a methyl group at the 4' position and a trifluoromethyl group at the 3 position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, is a key feature that influences its interactions with biological targets.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The CAS number 97067-19-1 compound exemplifies this trend, as its trifluoromethyl substitution enhances its lipophilicity while maintaining a favorable pharmacokinetic profile. This has made it an attractive scaffold for designing novel therapeutic agents.

One of the most compelling aspects of 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl) is its potential application in the development of anticancer agents. Studies have demonstrated that biphenoxy structures can modulate signaling pathways involved in cell proliferation and apoptosis. The specific substitution pattern in this compound may facilitate selective interaction with key enzymes and receptors implicated in cancer progression. Furthermore, the methyl group at the 4' position could serve as a handle for further derivatization, allowing chemists to fine-tune its biological activity.

Another area where this compound shows promise is in neurological research. The ability of fluorinated aromatic compounds to cross the blood-brain barrier has been well-documented. The structural features of 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl) suggest that it could interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. Preliminary studies have hinted at its potential as a lead compound for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl) also presents an interesting challenge for synthetic chemists. The introduction of both methyl and trifluoromethyl groups into a biphenyl core requires careful consideration of reaction conditions and protecting group strategies. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for further exploration. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the biphenyl backbone.

From a computational chemistry perspective, understanding the electronic properties of 1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl) is crucial for rational drug design. Molecular modeling studies have revealed that the trifluoromethyl group exerts significant electron-withdrawing effects through hyperconjugation and inductive effects. This modulation of electronic distribution can influence binding interactions with biological targets and may be exploited to enhance drug efficacy.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The CAS number 97067-19-1 compound serves as an example of how structural modifications can lead to novel therapeutic entities with improved pharmacological profiles. Its unique combination of lipophilicity, metabolic stability, and potential biological activity makes it a promising candidate for further investigation.

In conclusion,1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl) represents a significant advancement in chemical biology and pharmaceutical research. Its structural features and potential applications in anticancer and neurological therapies underscore its importance as a molecular scaffold. As synthetic chemistry continues to evolve,CAS number 97067-19-1 will undoubtedly play a pivotal role in discovering new treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:97067-19-1)1,1'-Biphenyl, 4'-methyl-3-(trifluoromethyl)-
A1198549
Purity:99%
Quantity:1g
Price ($):961.0